

Application Note: Quantification of Disperse Blue 106 in Textiles using HPLC-MS/MS

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Compound of Interest

Compound Name: Disperse Blue 106

Cat. No.: B080608

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Abstract

This application note details a robust and sensitive method for the quantification of **Disperse Blue 106** in textile samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). **Disperse Blue 106** is a synthetic dye known to be a potential allergen and is often restricted in textile products.^{[1][2]} The described method provides high selectivity and low detection limits, making it suitable for routine quality control and regulatory compliance testing. The protocol covers sample preparation, instrument parameters, and data analysis, and includes a summary of expected quantitative performance.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylics.^{[3][4]} **Disperse Blue 106** is a common dye that has been identified as a sensitizing agent, capable of causing allergic contact dermatitis in susceptible individuals.^{[2][4]} Consequently, its presence in consumer textile products is often regulated.

Traditional analytical methods for dye analysis, such as HPLC with UV detection, can lack the sensitivity and selectivity required to meet stringent regulatory limits.^[3] HPLC-MS/MS has emerged as the preferred technique due to its ability to provide accurate quantification and unambiguous identification of target analytes, even in complex matrices like textile extracts.^{[1][3]} This application note presents a validated HPLC-MS/MS method for the determination of **Disperse Blue 106**.

Experimental

Materials and Reagents

- **Disperse Blue 106** analytical standard (CAS: 68516-81-4)[5]
- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Syringe filters (0.22 µm PTFE)

Sample Preparation

- Cut a representative portion of the textile sample into small pieces (approximately 1 gram).
- Place the cut sample into a conical flask or beaker.
- Add 20 mL of methanol to the sample.
- Extract the dye by sonicating the sample in an ultrasonic bath at 50°C for 30 minutes.[6]
- After sonication, centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid material.
- Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
- The extract can be evaporated and reconstituted in the initial mobile phase composition if necessary to improve chromatographic peak shape.

HPLC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system is recommended. The following are typical starting conditions that may require

optimization based on the specific instrumentation used.

Table 1: HPLC Parameters

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[7]
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium acetate[7]
Mobile Phase B	Acetonitrile[7]
Flow Rate	0.3 mL/min
Injection Volume	5 - 10 µL[6][7]
Column Temperature	40 - 55°C[3][7]
Gradient Elution	A typical gradient starts at a lower percentage of organic phase (e.g., 40% B), ramps up to a high percentage (e.g., >95% B) to elute the analyte, and then returns to initial conditions for re-equilibration.[3][8]

Table 2: Mass Spectrometer Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[6]
Capillary Voltage	Optimized for the specific instrument, typically in the range of 0.7 - 5.5 kV[6][7]
Source Temperature	150°C[6]
Desolvation Gas	Nitrogen
Desolvation Temp.	500 - 550°C[6][7]
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	336.1 (for [M+H] ⁺ of Disperse Blue 106)[8]
Product Ions (m/z)	At least two product ions should be monitored for quantification and confirmation. These need to be determined by infusing a standard solution of Disperse Blue 106.

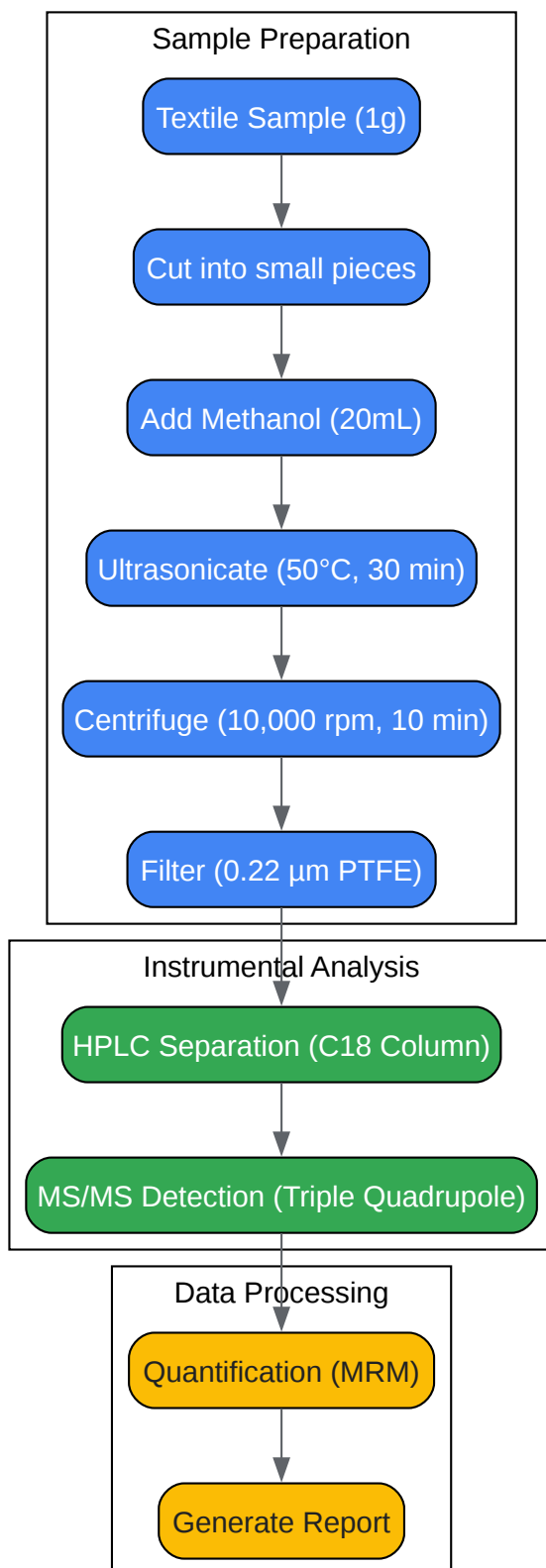
Quantitative Data Summary

The following table summarizes typical performance characteristics of the HPLC-MS/MS method for **Disperse Blue 106** quantification, compiled from various sources.

Table 3: Method Performance Characteristics

Parameter	Typical Value	Reference
Linearity (r ²)	> 0.99	[9]
Limit of Detection (LOD)	0.02 - 1.35 ng/mL	
Limit of Quantification (LOQ)	0.1 µg/kg - 4.09 ng/mL	[7]
Recovery	81.8% - 114.1%	[6]
Repeatability (%RSD)	1.2% - 16.3%	

Experimental Workflow Diagram



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Caption: Workflow for the quantification of **Disperse Blue 106**.

Logical Relationship of the Analytical Steps



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Caption: Logical flow of the analytical protocol.

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of **Disperse Blue 106** in textile samples. The method is suitable for laboratories performing routine analysis for regulatory compliance and quality assurance. The high selectivity of tandem mass spectrometry minimizes matrix interferences, ensuring accurate results. The provided protocol and performance data can serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and consumer product safety.

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